molecular formula C8H9N5O2 B13294162 Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B13294162
M. Wt: 207.19 g/mol
InChI Key: VYUYDITVPABOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a nitrogen-rich heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family. The compound features a methyl ester group at position 2 and an aminomethyl substituent at position 7, which distinguishes it from other derivatives. Its synthesis typically involves cyclocondensation reactions of triazole precursors with diketones or aldehydes, followed by functional group modifications such as hydrolysis or alkylation .

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H9N5O2/c1-15-7(14)6-11-8-10-3-2-5(4-9)13(8)12-6/h2-3H,4,9H2,1H3

InChI Key

VYUYDITVPABOOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(=CC=NC2=N1)CN

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminotriazole and β-Dicarbonyl Compounds

A common approach to synthesize thetriazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between ethyl 5-amino-1,2,4-triazole-3-carboxylate and β-diketones or β-ketoesters. This method typically proceeds via reflux in acetic acid, yielding ethyl esters of 5-methyl-7-substituted-triazolo[1,5-a]pyrimidine-2-carboxylates, which can then be hydrolyzed to the corresponding acids or converted into acid chlorides for further functionalization.

  • Key reaction conditions:
    • Reflux in acetic acid
    • Starting materials: ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione (or analogues)
    • Subsequent hydrolysis or chlorination to prepare intermediates for coupling

Detailed Reaction Schemes and Conditions

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketone, reflux in acetic acid Ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate
2 Hydrolysis or Chlorination Base hydrolysis or SOCl2/oxalyl chloride Carboxylic acid or acid chloride intermediate
3 Coupling with Aminomethyl Nucleophile Acid chloride + aminomethyl reagent, base (e.g., triethylamine), solvent (e.g., dichloromethane) Methyl 7-(aminomethyl)-triazolo[1,5-a]pyrimidine-2-carboxylate
4 One-pot Biginelli-like MCR 3,5-Diaminotriazole + benzaldehyde + ethyl 3-oxobutanoate, acidic or ionic liquid medium Direct formation of aromatic 2-substituted triazolopyrimidines
5 Cyclization and Dimroth Rearrangement Hydrazinylpyrimidine + carbonyl compound, acidic conditions Rearranged triazolopyrimidine derivatives

Representative Experimental Data from Literature

Synthesis via Cyclocondensation and Chlorination

Biginelli-Like One-Pot Synthesis

  • Yield: 70-90% isolated yield for aromatic esters
  • Selectivity: High regioselectivity for 2-substituted products
  • Reaction time: 6-12 hours under acidic or ionic liquid conditions

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Cyclocondensation + Hydrolysis/Chlorination + Coupling Stepwise, well-established High purity, versatile substitution Multi-step, requires intermediate isolation
One-pot Biginelli-like MCR Direct, regioselective synthesis Time-saving, fewer purification steps Limited to certain substituents, optimization needed
Cyclization + Dimroth Rearrangement Two-step cyclization and rearrangement Access to diverse substitution patterns Requires acidic conditions, possible side reactions

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can have different functional groups attached to the core structure .

Scientific Research Applications

Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological pathways. The compound binds to the active site of these enzymes, thereby inhibiting their activity and modulating the associated pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The biological activity of [1,2,4]triazolo[1,5-a]pyrimidines is highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Features Biological Activity Reference
Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate - 2-COOCH₃
- 7-CH₂NH₂
Enhanced solubility due to polar aminomethyl group; ester improves membrane permeability Hypothesized antiviral/antitumor activity (based on scaffold trends) -
Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate - 2-COOCH₂CH₃
- 5-CH₃
- 7-C₆H₅
Lipophilic phenyl group enhances herbicidal activity Herbicidal (e.g., inhibition of acetolactate synthase)
Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate - 2-COOCH₃
- 7-Cl
- 5-C₃H₇
Chlorine and alkyl groups improve stability and bioavailability Antiparasitic (e.g., Plasmodium falciparum inhibition)
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid - 2-COOH
- 7-CH₃
Carboxylic acid group increases polarity but reduces cell permeability Intermediate for further functionalization
N-(3-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - 7-NH-C₆H₄Cl
- 2-CH₂N(CH₃)₂
Chlorophenyl and dimethylamino groups enhance target binding Antimalarial (IC₅₀: 56 nM against P. falciparum)

Physicochemical Properties

  • Solubility: The aminomethyl group in the target compound improves aqueous solubility compared to methyl or chloro derivatives.
  • Stability : Ester derivatives (e.g., methyl/ethyl carboxylates) are more stable under physiological conditions than carboxylic acids .
  • Bioavailability : Lipophilic substituents (e.g., phenyl, propyl) enhance membrane penetration but may reduce solubility .

Biological Activity

Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 1697653-06-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉N₅O₂
  • Molecular Weight : 207.19 g/mol
  • IUPAC Name : this compound
  • Physical Form : Powder

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole and pyrimidine moieties. The detailed synthetic route can vary based on the specific derivatives being produced.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogenic bacteria and fungi:

  • Minimum Inhibitory Concentration (MIC) :
    • Against Pseudomonas aeruginosa: 0.21 µM
    • Against Escherichia coli: 0.21 µM
    • Against Candida albicans: 0.83 µM

These findings suggest that the compound possesses potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticonvulsant Activity

In addition to its antimicrobial effects, this compound has shown promise in anticonvulsant activity. Studies using animal models indicated that certain derivatives of triazolo[1,5-a]pyrimidines exhibit significant protective effects against seizures induced by pentylenetetrazole (PTZ). The effective doses (ED50) for these compounds were reported to be around 31.81 mg/kg . This suggests potential applications in treating epilepsy and other seizure disorders.

Case Study: Antimicrobial Efficacy

A comprehensive evaluation of various derivatives of this compound revealed that several compounds exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundTarget OrganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3gCandida albicans0.83

The study concluded that these compounds could serve as templates for developing new antimicrobial agents .

Case Study: Anticonvulsant Properties

In another study focusing on the anticonvulsant properties of triazolo derivatives, compounds similar to this compound were tested in PTZ-induced seizure models. The results indicated a significant reduction in seizure frequency and severity compared to control groups .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with key biological targets such as DNA gyrase and MurD enzyme. These studies revealed strong interactions through hydrogen bonding and hydrophobic interactions, which are crucial for its antibacterial activity .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Use flash chromatography (e.g., CHCl₃/acetone gradients) for purification .

Advanced: How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?

Regioselectivity issues arise due to the ambident nucleophilicity of triazole precursors. Strategies include:

  • Catalyst modulation : Use APTS (3-aminopropyltriethoxysilane) or TMDP (tetramethylenediamine) to direct reactivity toward the desired N-atom in the triazole ring, minimizing isomeric byproducts .
  • Temperature control : Lower temperatures (0–5°C) favor formation of the 7-substituted isomer, while higher temperatures (80–100°C) promote 5-substitution .
  • Substituent effects : Electron-withdrawing groups on the triazole (e.g., carboxylates) stabilize specific transition states, as seen in ethyl 5-methyl-7-phenyl vs. 7-methyl-5-phenyl isomers .

Example : Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione to yield two regioisomers, separable via chromatography (9:1 CHCl₃/acetone) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., aminomethyl protons at δ 3.8–4.2 ppm, pyrimidine carbons at δ 150–160 ppm). Compare with published spectra of analogous triazolopyrimidines .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ for C₉H₁₁N₅O₂: m/z 246.0967) .
  • IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands (if present) .

Q. Data Conflict Resolution :

  • If NMR signals overlap (e.g., aromatic vs. triazole protons), use 2D experiments (COSY, HSQC) .
  • Cross-validate with X-ray crystallography when possible, as done for ethyl 5-methyl-7-phenyl derivatives .

Advanced: How can computational modeling guide SAR studies for this compound?

  • Docking simulations : Use the aminomethyl group’s flexibility to explore interactions with target proteins (e.g., influenza PA-PB1 interface or cannabinoid receptors). Triazolopyrimidines with bulkier substituents show enhanced binding affinity in CB2 receptor models .
  • DFT calculations : Predict regiochemical outcomes by comparing activation energies of competing pathways. For example, electron-deficient triazoles favor nucleophilic attack at the 7-position .

Case Study : Methyl 7-(trifluoromethyl) analogs demonstrated improved metabolic stability in pharmacokinetic models, guiding lead optimization .

Basic: What are the recommended protocols for evaluating biological activity?

  • Enzyme inhibition assays : Test against kinases or viral polymerases using fluorescence-based substrates (e.g., ATPase activity for influenza polymerase) .
  • Antimicrobial screening : Use microbroth dilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), comparing IC₅₀ values with control compounds like doxorubicin .

Positive Controls : Include ethyl 5,7-dimethyl derivatives, which show baseline activity in triazolopyrimidine studies .

Advanced: How to resolve contradictions in reported biological data for triazolopyrimidines?

Discrepancies often arise from:

  • Solubility differences : Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference .
  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers).
  • Structural nuances : Compare substituent effects. For example, 7-aryl derivatives exhibit stronger antifungal activity than 5-aryl analogs due to enhanced membrane penetration .

Example : Ethyl 7-(3-bromophenyl) analogs showed conflicting IC₅₀ values in anti-inflammatory assays; retesting under uniform conditions resolved outliers .

Basic: What purification methods are effective for this compound?

  • Chromatography : Silica gel flash chromatography with gradients like CHCl₃:acetone (95:5 to 80:20) .
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) for high-purity crystals .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity >95% .

Troubleshooting : If yields drop below 50%, check for hydrolysis of the methyl ester during aqueous workup; use anhydrous Na₂SO₄ for drying .

Advanced: What strategies optimize multi-step synthesis for scale-up?

  • One-pot reactions : Combine cyclocondensation and substitution steps using bifunctional catalysts (e.g., APTS in ethanol), reducing intermediate isolation .
  • Flow chemistry : Continuous-flow reactors minimize thermal degradation during high-temperature steps (e.g., triazole ring formation at 100°C) .
  • Green chemistry : Replace toxic solvents (DMF, piperidine) with ethanol/water mixtures and recoverable catalysts like TMDP .

Yield Improvement : Ethyl 5-methyl-7-phenyl derivatives achieved 78% yield in flow systems vs. 65% in batch reactors .

Basic: How to validate the stability of this compound under storage?

  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Triazolopyrimidines with electron-withdrawing groups (e.g., Cl, CF₃) show superior stability .
  • Light sensitivity : Use amber vials; UV irradiation (254 nm) can cleave the triazole ring .

Recommended Conditions : -20°C under argon for long-term storage; reconstitute in anhydrous DMSO for assays .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

  • Bioisosteric replacement : Swap the methyl carboxylate with trifluoromethyl or carboxamide groups to improve solubility and metabolic resistance .
  • Prodrug strategies : Convert the aminomethyl group to a phosphate ester for enhanced oral bioavailability .
  • LogP optimization : Aim for 1.5–3.5 using substituents like difluoromethyl (LogP ~2.1) vs. propyl (LogP ~3.0) .

Case Study : 7-(Difluoromethyl)-5-methyl analogs exhibited 3-fold higher plasma half-life in murine models compared to parent compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.